![molecular formula C11H11NS B1396729 2-Methyl-5-(thiophen-2-YL)aniline CAS No. 1225848-58-7](/img/structure/B1396729.png)
2-Methyl-5-(thiophen-2-YL)aniline
Overview
Description
“2-Methyl-5-(thiophen-2-YL)aniline” is a chemical compound with the molecular formula C11H11NS and a molecular weight of 189.28 . It is also known by the name "Benzenamine, 2-methyl-5-(2-thienyl)-" .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-Methyl-5-(thiophen-2-YL)aniline”, has been a topic of interest in recent years . A common method for synthesizing thiophene derivatives is the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(thiophen-2-YL)aniline” consists of a thiophene ring attached to an aniline group at the 2-position and a methyl group at the 5-position . The thiophene ring is a five-membered heterocyclic compound containing four carbon atoms and one sulfur atom .
Chemical Reactions Analysis
Thiophene derivatives, including “2-Methyl-5-(thiophen-2-YL)aniline”, are known to participate in various chemical reactions. For instance, the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .
Scientific Research Applications
Anti-Breast Cancer Activities
2-Methyl-5-(thiophen-2-YL)aniline derivatives have been evaluated for their potential in vivo anti-breast cancer activities using a breast cancer mouse xenograft model. This suggests its use in developing therapeutic agents against breast cancer .
Crystal Structure Determination
The compound has been used in structural investigations, including Hirshfeld surface analysis, which is crucial for understanding molecular interactions and designing new materials with desired properties .
Biological Activity Enhancement
Thiophene-based analogs, like 2-Methyl-5-(thiophen-2-YL)aniline, are of significant interest due to their potential as biologically active compounds. They are used by medicinal chemists to develop advanced compounds with diverse biological effects .
Fungicidal Activity
Derivatives of 2-Methyl-5-(thiophen-2-YL)aniline have been synthesized and shown to possess fungicidal activity. This application is particularly relevant in agriculture for the protection of crops against fungal pathogens .
Therapeutic Importance
In medicine, thiophene derivatives exhibit a range of activities including antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activities. This broad spectrum of therapeutic importance makes it a valuable compound in pharmaceutical research .
Future Directions
Thiophene-based analogs, including “2-Methyl-5-(thiophen-2-YL)aniline”, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Therefore, the future directions in this field may involve the development of new synthetic methodologies and the exploration of the biological activities of these compounds.
Mechanism of Action
Target of Action
Thiophene derivatives, which include 2-methyl-5-(thiophen-2-yl)aniline, have been reported to exhibit a variety of biological effects . This suggests that they interact with multiple targets, potentially including DNA and various enzymes .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, such as binding to dna or inhibiting enzyme activity .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it’s likely that this compound influences multiple pathways.
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including anticancer , anti-inflammatory , and antimicrobial activities .
properties
IUPAC Name |
2-methyl-5-thiophen-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOONGCVUPFTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(thiophen-2-YL)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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